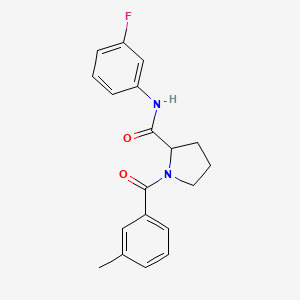![molecular formula C12H13BrN2O3S2 B5987202 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole](/img/structure/B5987202.png)
3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Synthesis of 5-Bromothiophene-2-sulfonyl chloride: This can be achieved by bromination of thiophene followed by sulfonylation.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Coupling with 5-Methyl-1,2-oxazole: The final step involves coupling the pyrrolidine derivative with 5-methyl-1,2-oxazole under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.
Substitution: The bromine atom in the thiophene ring is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonyl chloride: Shares the thiophene and sulfonyl components.
Pyrrolidine derivatives: Similar in structure due to the pyrrolidine ring.
5-Methyl-1,2-oxazole: Shares the oxazole ring structure.
Uniqueness
What sets 3-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole apart is the combination of these three distinct heterocyclic structures in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S2/c1-8-7-9(14-18-8)10-3-2-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,7,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWFRUKBXBUCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5987123.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5987129.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-propyl-4-piperidinyl)acetamide](/img/structure/B5987133.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5987137.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B5987138.png)

![N-[(4-chlorophenyl)methyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B5987151.png)
![N-(4-chloro-3-nitrophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5987163.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5987174.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5987177.png)
![1-(2-methoxyphenyl)-4-{1-[3-(methylthio)benzyl]-3-piperidinyl}piperazine](/img/structure/B5987182.png)
![N-(4-methoxyphenyl)-1-[(3-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B5987184.png)
![2-[(benzylthio)acetyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5987192.png)
![2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B5987208.png)
